(Z)-3-(4-chlorophenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
CAS No.: 332046-32-9
Cat. No.: VC7520062
Molecular Formula: C16H9ClN2S2
Molecular Weight: 328.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332046-32-9 |
|---|---|
| Molecular Formula | C16H9ClN2S2 |
| Molecular Weight | 328.83 |
| IUPAC Name | (Z)-3-(4-chlorophenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C16H9ClN2S2/c17-13-5-3-11(4-6-13)8-12(9-18)16-19-14(10-21-16)15-2-1-7-20-15/h1-8,10H/b12-8- |
| Standard InChI Key | RPEJNGKIGSMPDZ-WQLSENKSSA-N |
| SMILES | C1=CSC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a Z-configuration acrylonitrile bridge connecting two heterocyclic systems:
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4-(Thiophen-2-yl)thiazole: A fused bicyclic system combining sulfur-containing thiophene (C₄H₄S) and thiazole (C₃H₃N₂S) rings
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4-Chlorophenyl group: An electron-withdrawing aromatic substituent enhancing molecular dipole moments (µ = 3.2 D)
The Z stereochemistry at the α,β-unsaturated nitrile moiety was confirmed through NOESY NMR correlations between the thiazole C5-H and acrylonitrile proton (δ 7.80 ppm) .
Table 1: Key Structural Parameters
| Property | Value/Description | Technique |
|---|---|---|
| Bond Length (C≡N) | 1.16 Å | X-ray Diffraction |
| Dihedral Angle (Thiazole-Thiophene) | 12.3° | DFT Calculations |
| Dipole Moment | 5.7 Debye | Molecular Modeling |
Industrial-Scale Considerations
Optimized parameters for kilogram-scale production:
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Continuous Flow Reactor: Reduces reaction time by 40% vs batch
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Crystallization Control: Maintain cooling rate at 0.5°C/min for 99.5% Z-isomer purity
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz):
Vibrational Spectroscopy
IR (KBr, cm⁻¹):
Biological Activity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 ± 0.3 | PARP Cleavage (EC₅₀ = 4.8 µM) |
| A549 (Lung) | 7.1 ± 0.6 | Topoisomerase IIα Inhibition |
| HT-29 (Colon) | 6.3 ± 0.4 | Bcl-2 Downregulation |
Structure-Activity Relationship (SAR) studies demonstrate 3.8× enhanced potency vs non-chlorinated analogs through:
Antimicrobial Effects
Table 3: Microbial Growth Inhibition
| Organism | MIC (μg/mL) | Time-Kill (99.9% reduction) |
|---|---|---|
| S. aureus (MRSA) | 16 | 8h |
| C. albicans | 32 | 24h |
| P. aeruginosa | >64 | - |
Mechanistic studies indicate:
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Disruption of β-(1,3)-glucan synthase (IC₅₀ = 9.2 µM) in fungi
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Competitive inhibition of penicillin-binding protein 2a (Ki = 4.8 nM) in MRSA
Materials Science Applications
Organic Semiconductor Properties
Table 4: Optoelectronic Performance
| Parameter | Value | Measurement Technique |
|---|---|---|
| Band Gap | 2.3 eV | UV-Vis Tauc Plot |
| Hole Mobility | 0.14 cm²/V·s | OFET Characterization |
| ON/OFF Ratio | 10³–10⁴ | Thin Film Transistor |
Photovoltaic Applications
In bulk heterojunction solar cells (ITO/PEDOT:PSS/Compound:PCBM/Al):
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